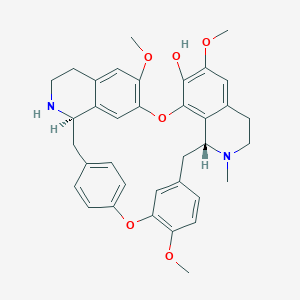
2'-Norlimacine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Norlimacine is a naturally occurring alkaloid that has been found to possess various biological activities. It was first isolated from the marine sponge Limacia clavigera and has since been the subject of intense scientific research.
Mechanism of Action
The mechanism of action of 2'-Norlimacine is not fully understood, but it is believed to act by inhibiting various cellular processes. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the activity of various enzymes and proteins involved in inflammation, fungal and bacterial infections.
Biochemical and Physiological Effects
2'-Norlimacine has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which play a role in the induction of apoptosis. It also inhibits the activity of various enzymes and proteins involved in inflammation, fungal and bacterial infections. Additionally, it has been found to have an effect on the cell cycle, leading to the arrest of cancer cells in the G2/M phase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2'-Norlimacine in lab experiments is its potency against cancer cell lines. It has been found to exhibit cytotoxicity at low concentrations, making it a promising candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2'-Norlimacine. One area of research is the development of new drugs based on its structure and biological activities. Another area is the study of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the final product.
Conclusion
In conclusion, 2'-Norlimacine is a naturally occurring alkaloid that possesses various biological activities. It has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product. While there are limitations to its use in lab experiments, the future directions for the study of 2'-Norlimacine are promising, and it remains a promising candidate for the development of new drugs.
Synthesis Methods
2'-Norlimacine can be synthesized through a series of chemical reactions. The starting material is limacine, which is obtained from the marine sponge Limacia clavigera. Limacine is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield 2'-Norlimacine. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
2'-Norlimacine has been the subject of extensive scientific research due to its various biological activities. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It also possesses anti-inflammatory, antifungal, and antibacterial activities. These properties make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
properties
CAS RN |
152697-37-5 |
|---|---|
Product Name |
2'-Norlimacine |
Molecular Formula |
C36H38N2O6 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(1R,14R)-9,20,25-trimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28-/m1/s1 |
InChI Key |
QRSIKBXDEMEDLL-VSGBNLITSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |
synonyms |
2'-norlimacine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)
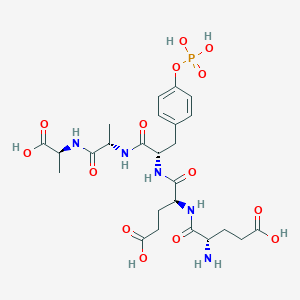
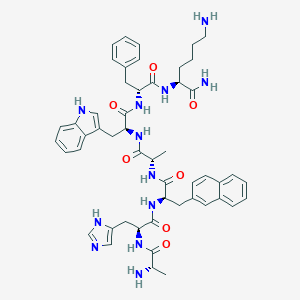
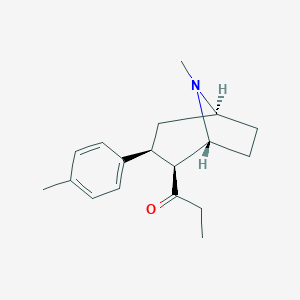
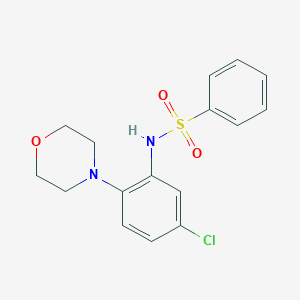
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

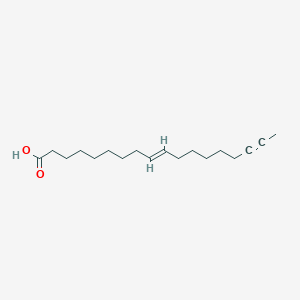



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)